N,N-Dibenzylthiobenzamide
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Overview
Description
N,N-Dibenzylthiobenzamide is an organic compound with the molecular formula C21H19NS It is a derivative of benzamide, where the amide nitrogen is substituted with two benzyl groups and the carbonyl oxygen is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibenzylthiobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the reaction of benzylamine with benzoyl chloride in the presence of a base, followed by the introduction of sulfur to replace the carbonyl oxygen. This process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzylthiobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylamine derivatives.
Substitution: Functionalized benzamides with different substituents on the benzyl groups.
Scientific Research Applications
N,N-Dibenzylthiobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibenzylthiobenzamide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form strong interactions with metal ions and other electrophilic centers, influencing various biochemical processes. The benzyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Similar structure but lacks the sulfur atom.
N,N-Dimethylthiobenzamide: Similar structure but with methyl groups instead of benzyl groups.
Thiobenzamide: Lacks the benzyl groups.
Uniqueness
N,N-Dibenzylthiobenzamide is unique due to the presence of both benzyl groups and a sulfur atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of sulfur-containing compounds.
Properties
CAS No. |
61821-51-0 |
---|---|
Molecular Formula |
C21H19NS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N,N-dibenzylbenzenecarbothioamide |
InChI |
InChI=1S/C21H19NS/c23-21(20-14-8-3-9-15-20)22(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
UEOFECQMBDNUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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